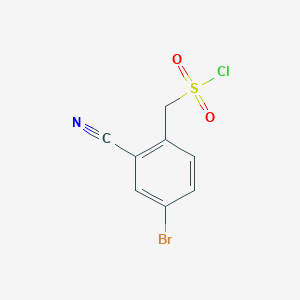
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₅BrClNO₂S and a molecular weight of 294.55 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methanesulfonyl chloride group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride typically involves the reaction of 4-bromo-2-cyanophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like LiAlH₄, and oxidizing agents like H₂O₂ .
Aplicaciones Científicas De Investigación
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
(4-Bromo-2-cyanophenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(4-Bromo-2-cyanophenyl)methanesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
(4-Bromo-2-cyanophenyl)methanesulfonothioate: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives through substitution reactions .
Propiedades
Fórmula molecular |
C8H5BrClNO2S |
|---|---|
Peso molecular |
294.55 g/mol |
Nombre IUPAC |
(4-bromo-2-cyanophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2 |
Clave InChI |
UDFKFWRZTKTAHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


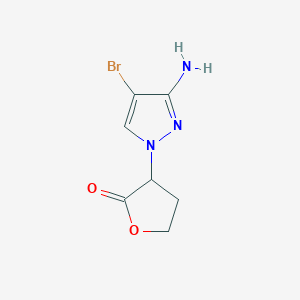
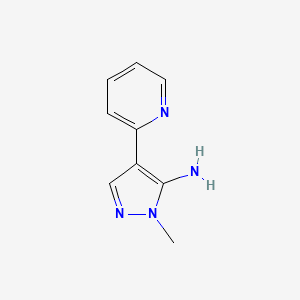
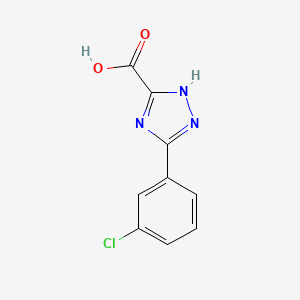
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
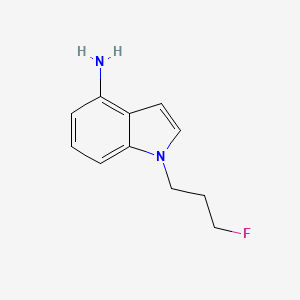
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)





![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
